

# 2-Bromo-1,3-difluoro-4-nitrobenzene molecular weight

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## Compound of Interest

Compound Name: 2-Bromo-1,3-difluoro-4-nitrobenzene

Cat. No.: B170992

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An In-depth Technical Guide to **2-Bromo-1,3-difluoro-4-nitrobenzene**: Properties, Synthesis, and Applications

## Introduction

**2-Bromo-1,3-difluoro-4-nitrobenzene** is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic combination of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring imparts unique reactivity, making it an invaluable intermediate for the synthesis of complex molecules. Particularly in the fields of pharmaceutical and agrochemical research, the distinct electronic properties of this molecule allow for selective and controlled chemical transformations.

The presence of fluorine can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the nitro group serves as a powerful electron-withdrawing group and a versatile precursor to an amine functionality, a common feature in many bioactive compounds<sup>[1][2]</sup>. This guide provides a comprehensive overview of **2-Bromo-1,3-difluoro-4-nitrobenzene**, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization methods, key applications in drug development, and essential safety and handling procedures.

## Physicochemical and Computed Properties

The molecular structure and properties of **2-Bromo-1,3-difluoro-4-nitrobenzene** are fundamental to understanding its reactivity. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group activate the aromatic ring for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, a key transformation in its synthetic utility[3].

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>2</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	237.99 g/mol	[5]
Monoisotopic Mass	236.92370 Da	[5]
CAS Number	103977-78-2	[4][5]
Appearance	White to yellow solid	[6]
Melting Point	50-51.5 °C	[6]
Topological Polar Surface Area (TPSA)	45.8 Å <sup>2</sup>	[5]
logP (Octanol-Water Partition Coeff.)	2.6	[5]
Hydrogen Bond Donors	0	[7]
Hydrogen Bond Acceptors	2	[7]
Rotatable Bonds	1	[7]
SMILES	<chem>C1=CC(=C(C(=C1[O-])F)Br)F</chem>	[4]
InChIKey	IQCPYFIIMNLQNU-UHFFFAOYSA-N	[4][5]

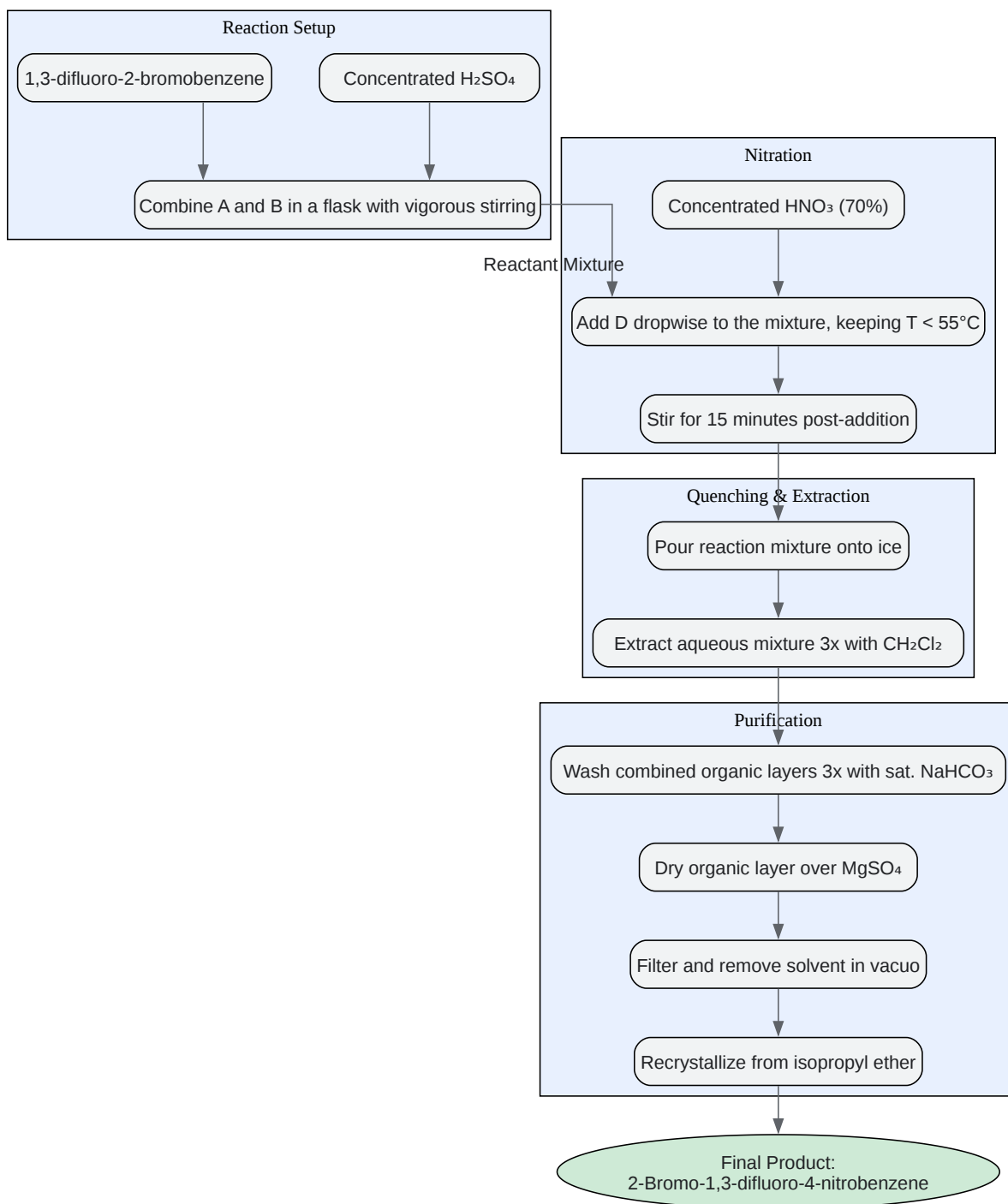
## Synthesis and Purification Protocol

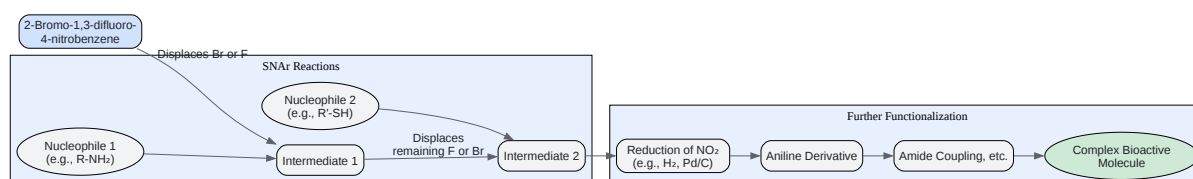
The synthesis of **2-Bromo-1,3-difluoro-4-nitrobenzene** is typically achieved through the nitration of a suitable precursor, 1,3-difluoro-2-bromobenzene. The following protocol is based on established laboratory procedures and provides a reliable method for obtaining the target compound with high purity and yield[6].

## Experimental Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ). This powerful electrophile then attacks the electron-rich aromatic ring of 1,3-difluoro-2-bromobenzene. The reaction temperature must be carefully controlled to prevent the formation of dinitrated byproducts and ensure regioselectivity. The subsequent workup is designed to neutralize residual acids, remove inorganic salts, and isolate the pure product.

## Synthesis Workflow Diagram





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Caption: Role as a versatile intermediate in multi-step synthesis.

This strategic reactivity makes it a key component in the synthesis of novel pharmaceuticals and agrochemicals.[8] The incorporation of this scaffold can lead to the development of new chemical entities with enhanced biological activity and improved pharmacokinetic profiles.[1]

## Safety and Handling

**2-Bromo-1,3-difluoro-4-nitrobenzene** is a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably within a chemical fume hood.[9]

- Hazard Statements:
  - H302: Harmful if swallowed.[5]
  - H312: Harmful in contact with skin.[5]
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H332: Harmful if inhaled.[5]

- H335: May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)[\[11\]](#)
  - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[\[10\]](#)[\[12\]](#)
  - Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[10\]](#)[\[13\]](#)
- First-Aid Measures:
  - If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[10\]](#)[\[12\]](#)
  - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[10\]](#)[\[12\]](#)
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[\[10\]](#)[\[12\]](#)
  - If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[\[10\]](#)[\[12\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[\[9\]](#)[\[10\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)[\[12\]](#)

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